

# Head-to-Head Clinical Trial of Captopril and Diuretics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the clinical performance of **Captopril**, an angiotensin-converting enzyme (ACE) inhibitor, and diuretics in the management of hypertension. The information is based on data from head-to-head clinical trials, focusing on efficacy, safety, and mechanisms of action.

### **Data Presentation**

The following tables summarize the quantitative data from key clinical trials comparing **Captopril** and diuretics.

Table 1: Efficacy of Captopril vs. Diuretics in Lowering Blood Pressure



| Clinical<br>Trial                                 | Treatment<br>Group                             | Number of<br>Patients   | Baseline<br>Blood<br>Pressure<br>(mmHg)           | Blood<br>Pressure<br>Reduction<br>(mmHg) | p-value                                  |
|---------------------------------------------------|------------------------------------------------|-------------------------|---------------------------------------------------|------------------------------------------|------------------------------------------|
| CAPPP[1]                                          | Captopril                                      | 5,492                   | Not Specified                                     | Not Specified                            | -                                        |
| Conventional<br>(Diuretics,<br>Beta-<br>blockers) | 5,493                                          | Not Specified           | Not Specified                                     | -                                        |                                          |
| Weinberger,<br>1982[2]                            | Captopril (25<br>mg t.i.d.)                    | 207 (total)             | Supine<br>Diastolic: 92-<br>110                   | Similar to<br>Hydrochlorot<br>hiazide    | <0.001 (for combination vs. monotherapy) |
| Hydrochlorot<br>hiazide (15<br>mg t.i.d.)         | Supine<br>Diastolic: 92-<br>110                | Similar to<br>Captopril | <0.001 (for combination vs. monotherapy)          |                                          |                                          |
| Combination                                       | Supine<br>Diastolic: 92-<br>110                | Additive<br>Response    | <0.001 (for<br>combination<br>vs.<br>monotherapy) | _                                        |                                          |
| Multicenter<br>Study,<br>1995[3][4]               | Diuretic<br>(Hydrochlorot<br>hiazide<br>100mg) | 120                     | 168 ± 2 / 109<br>± 1                              | 17/8                                     | Significant                              |
| Captopril (25-<br>50 mg b.i.d.)<br>+ Diuretic     | 120                                            | 151 ± 1 / 101<br>± 1    | 14 / 11<br>(further<br>reduction)                 | Significant                              |                                          |

Table 2: Cardiovascular Morbidity and Mortality (CAPPP Trial)[1]



| Outcome                                          | Captopril<br>Group<br>(n=5492)           | Conventional<br>Therapy Group<br>(n=5493) | Relative Risk<br>(95% CI) | p-value |
|--------------------------------------------------|------------------------------------------|-------------------------------------------|---------------------------|---------|
| Primary Endpoint<br>(MI, stroke, CV<br>death)    | 363 (11.1 per<br>1000 patient-<br>years) | 335 (10.2 per<br>1000 patient-<br>years)  | 1.05 (0.90-1.22)          | 0.52    |
| Cardiovascular<br>Mortality                      | 76                                       | 95                                        | 0.77 (0.57-1.04)          | 0.092   |
| Fatal and Non-<br>fatal Myocardial<br>Infarction | 162                                      | 161                                       | -                         | -       |
| Fatal and Non-<br>fatal Stroke                   | 189                                      | 148                                       | 1.25 (1.01-1.55)          | 0.044   |

Table 3: Effects on Plasma Renin Activity (PRA) and Aldosterone Concentration (PAC)[5]

| Treatment                    | Patient Group | Change in PRA                                  | Change in PAC                                  |
|------------------------------|---------------|------------------------------------------------|------------------------------------------------|
| Captopril (single 25mg dose) | Normal-renin  | Increased                                      | Decreased (more than low-renin)                |
| Low-renin                    | Increased     | Decreased                                      |                                                |
| Chronic Captopril            | Both groups   | No significant<br>difference between<br>groups | No significant difference between groups       |
| Hydrochlorothiazide          | Both groups   | No significant<br>difference between<br>groups | No significant<br>difference between<br>groups |

Table 4: Adverse Effects



| Adverse Effect | Captopril               | Hydrochlorothi<br>azide | Combination<br>(Captopril +<br>HCTZ) | Reference |
|----------------|-------------------------|-------------------------|--------------------------------------|-----------|
| Rash           | <6%                     | -                       | <6%                                  | [2]       |
| Hypokalemia    | Blunted by<br>Captopril | Observed                | -                                    | [2]       |
| Hyperuricemia  | Blunted by<br>Captopril | Observed                | -                                    | [2]       |

# Experimental Protocols Captopril Prevention Project (CAPPP)[1]

- Study Design: A prospective, randomized, open-label trial with blinded endpoint evaluation.
- Participants: 10,985 patients aged 25-66 years with a diastolic blood pressure of 100 mm Hg or more on two separate occasions.
- Intervention: Patients were randomly assigned to receive either captopril or conventional antihypertensive treatment (diuretics, beta-blockers).
- Primary Endpoint: A composite of fatal and non-fatal myocardial infarction, stroke, and other cardiovascular deaths.
- Analysis: Intention-to-treat.

## Weinberger, 1982 Study[2]

- Study Design: A placebo-controlled, randomized, double-blind comparison.
- Participants: 207 patients with essential hypertension, defined by supine diastolic blood pressures between 92-110 mm Hg.
- Intervention: Patients were randomized to one of three groups: captopril 25 mg three times a day, hydrochlorothiazide 15 mg three times a day, or a combination of both.



• Primary Outcome: Change in blood pressure.

# Study in Low- and Normal-Renin Essential Hypertension[5]

- Study Design: A comparative study.
- Participants: 12 patients with either low-renin or normal-renin essential hypertension (six in each group). Renin classification was determined after a furosemide stimulation test.
- Intervention: After a washout period, patients received a single 25 mg dose of captopril.
   Subsequently, each patient received the following treatments in sequence for at least two weeks each: captopril 25 mg t.i.d., hydrochlorothiazide 50 mg/day, and the combination of both.
- Primary Outcomes: Mean blood pressure, plasma renin activity (PRA), and plasma aldosterone concentration (PAC).

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Experimental workflow of a randomized controlled trial comparing **Captopril** and Diuretics.





Click to download full resolution via product page

Caption: Captopril's mechanism via the Renin-Angiotensin-Aldosterone System (RAAS).





Click to download full resolution via product page

Caption: Mechanism of action for thiazide diuretics in the nephron.

## **Concluding Summary**

Head-to-head clinical trials demonstrate that both **captopril** and diuretics are effective in lowering blood pressure in patients with hypertension.[2][5] The **Captopril** Prevention Project (CAPPP), a large-scale trial, found no significant difference between **captopril** and conventional therapy (including diuretics) in the primary composite endpoint of cardiovascular morbidity and mortality.[1] However, the study did note a higher incidence of stroke in the **captopril** group, which may be attributed to the initial blood pressure levels in previously treated patients.[1]

In terms of mechanism, **captopril** acts by inhibiting the renin-angiotensin-aldosterone system, leading to vasodilation and reduced aldosterone secretion.[6][7] Diuretics, on the other hand, primarily work by increasing sodium and water excretion in the kidneys.[8][9][10]

Combination therapy with **captopril** and a diuretic has been shown to have an additive effect on blood pressure reduction.[2][5] Furthermore, **captopril** can mitigate some of the adverse metabolic effects associated with diuretics, such as hypokalemia and hyperuricemia.[2] The



choice between these agents may depend on patient characteristics, such as renin status, and comorbidities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Effect of angiotensin-converting-enzyme inhibition compared with conventional therapy on cardiovascular morbidity and mortality in hypertension: the Captopril Prevention Project (CAPPP) randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Captopril in mild and moderate arterial hypertension resistant to diuretic therapy. A multicenter study] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the effects of captopril, diuretic and their combination in low- and normal-renin essential hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Captopril? [synapse.patsnap.com]
- 7. Captopril Wikipedia [en.wikipedia.org]
- 8. PharmGKB summary: diuretics pathway, pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [Head-to-Head Clinical Trial of Captopril and Diuretics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668294#head-to-head-clinical-trial-of-captopril-and-diuretics]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com